physicochemical properties of 3-Buten-2-one, 1,1-dimethoxy-4-phenyl-
physicochemical properties of 3-Buten-2-one, 1,1-dimethoxy-4-phenyl-
An In-Depth Technical Guide on the Physicochemical Profiling and Synthetic Utility of 1,1-Dimethoxy-4-phenyl-3-buten-2-one
Executive Summary
In modern drug development and advanced organic synthesis, the strategic use of bifunctional building blocks is critical for constructing complex molecular architectures. 1,1-Dimethoxy-4-phenyl-3-buten-2-one (CAS: 55980-64-8), also known as (3E)-1,1-dimethoxy-4-phenyl-3-buten-2-one, is a highly versatile aliphatic-aromatic enone.
By integrating an α,β -unsaturated ketone (Michael acceptor) with a terminal dimethyl acetal, this molecule allows chemists to perform chemoselective transformations. The acetal group effectively masks a highly reactive terminal aldehyde, preventing unwanted polymerization or self-condensation during nucleophilic attacks on the enone system. This whitepaper provides an authoritative breakdown of its physicochemical properties, mechanistic reactivity, and validated synthetic protocols for researchers and application scientists.
Physicochemical Profiling
Understanding the fundamental physical parameters of 1,1-dimethoxy-4-phenyl-3-buten-2-one is essential for optimizing reaction conditions, particularly regarding thermal stability and solvent compatibility. The data below is synthesized from the[1] and [2].
| Property | Value |
| IUPAC Name | (3E)-1,1-dimethoxy-4-phenylbut-3-en-2-one |
| CAS Registry Number | 55980-64-8 |
| Molecular Formula | C₁₂H₁₄O₃ |
| Molecular Weight | 206.24 g/mol |
| SMILES String | COC(OC)C(=O)/C=C/C1=CC=CC=C1 |
| Physical State | Viscous liquid to low-melting solid (ambient temp) |
| Solubility Profile | Soluble in Methanol, DCM, THF; Insoluble in H₂O |
| Stability | Stable under neutral/basic conditions; Labile to acid |
Structural and Mechanistic Analysis
The synthetic value of 1,1-dimethoxy-4-phenyl-3-buten-2-one lies in its orthogonally reactive centers. As an Application Scientist, it is crucial to understand the causality behind its reactivity to design effective synthetic routes:
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C4 β -Carbon (Electrophilic Center): The extended conjugation from the phenyl ring through the alkene to the carbonyl oxygen makes the β -carbon highly susceptible to conjugate (Michael) addition by soft nucleophiles (e.g., thiols, cuprates). The resulting enolate is stabilized by the adjacent carbonyl.
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C2 Carbonyl Group: Hard nucleophiles (e.g., Grignard reagents, hydrides) will bypass the β -carbon and attack the C2 carbonyl directly via 1,2-addition.
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C1 Dimethyl Acetal: Under basic or neutral conditions, the acetal is inert, acting as a robust protecting group. Upon exposure to aqueous acid (e.g., TFA or HCl), it rapidly hydrolyzes to reveal a terminal aldehyde, enabling subsequent condensation reactions (e.g., forming pyrimidines or pyrazoles).
Fig 1: Chemoselective reactivity map of 1,1-dimethoxy-4-phenyl-3-buten-2-one.
Synthetic Methodologies: The Pyrolysis Pathway
The most authoritative and historically validated method for synthesizing this compound is the thermal pyrolysis of α -diazo ketones, originally documented by Woolsey and Khalil in the[3].
Mechanistic Causality: When 2-diazo-1-(3-phenyl-oxiranyl)-ethanone is refluxed in methanol, thermal energy drives the extrusion of nitrogen gas ( N2 ), generating a highly reactive, electron-deficient ketocarbene intermediate. Methanol acts not just as a solvent, but as a nucleophile, trapping the carbene. This nucleophilic attack triggers a cascade that opens the adjacent oxirane (epoxide) ring, ultimately yielding the dimethoxy acetal enone.
Fig 2: Thermal pyrolysis workflow for synthesizing the target enone via a ketocarbene.
Experimental Protocol: Self-Validating Pyrolysis Workflow
To ensure scientific integrity, the following step-by-step protocol incorporates In-Process Controls (IPCs) to create a self-validating experimental system.
Reagents & Equipment:
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Precursor: 2-diazo-1-(3-phenyl-oxiranyl)-ethanone (1.0 eq)
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Solvent/Reactant: Anhydrous Methanol (High excess, 0.1 M relative to precursor)
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Equipment: Flame-dried round-bottom flask, reflux condenser, nitrogen line, oil bath.
Step-by-Step Methodology:
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System Preparation & Purging: Charge the flame-dried round-bottom flask with the diazo precursor. Self-Validation Check 1: Run an IR scan of the starting material; confirm the presence of the strong diazo stretching frequency at ~2100 cm⁻¹.
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Solvent Addition: Dissolve the precursor in anhydrous methanol under a continuous nitrogen atmosphere to prevent oxidative side reactions.
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Thermal Activation: Lower the flask into a pre-heated oil bath set to 70°C (reflux temperature of methanol).
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Reaction Monitoring (IPC): Observe the evolution of nitrogen gas (bubbling). Self-Validation Check 2: Monitor the reaction via TLC (Hexanes:EtOAc 8:2). The reaction is complete when the starting material spot disappears and gas evolution ceases (typically 48 hours).
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Solvent Removal: Cool the mixture to room temperature and concentrate under reduced pressure using a rotary evaporator to yield a crude brown oil.
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Purification: Purify the crude mixture via Gas-Liquid Chromatography (GLC) or vacuum distillation.
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Final Validation: Self-Validation Check 3: Analyze the purified product via ¹H NMR. The successful formation of the acetal is confirmed by a sharp singlet integrating to 6 protons at ~3.4 ppm (the two methoxy groups), and the preservation of the enone is confirmed by the trans-alkene doublets (J ≈ 16 Hz) around 6.8–7.5 ppm.
Applications in Drug Development
In pharmaceutical chemistry, 1,1-dimethoxy-4-phenyl-3-buten-2-one is a privileged intermediate for synthesizing heterocyclic active pharmaceutical ingredients (APIs).
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Pyrimidine Synthesis: Condensation of the enone with amidines (e.g., guanidine) under basic conditions yields 2-amino-4-phenylpyrimidines after subsequent acetal deprotection and oxidative aromatization.
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Pyrazole Scaffolds: Reaction with hydrazine derivatives leads to the formation of substituted pyrazoles, a structural motif found in numerous anti-inflammatory and analgesic drugs (e.g., COX-2 inhibitors).
By utilizing the masked aldehyde, chemists can build the heterocycle first, and then unmask the C1 position for late-stage functionalization, proving the compound's immense value in rational drug design.
References
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ChemSrc Database. "1,1-dimethoxy-4-phenylbut-3-en-2-one | CAS#:55980-64-8". ChemSrc. Available at:[Link]
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ChemSynthesis Chemical Database. "(3E)-1,1-dimethoxy-4-phenyl-3-buten-2-one". ChemSynthesis. Available at: [Link]
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Woolsey, N. F., & Khalil, M. H. (1975). "Reactions of alpha-diazo ketones. Synthesis and properties of 2-diazo-1,5-di-R-4,5-epoxy-1-hydroxy-3-pentanones". The Journal of Organic Chemistry, 40(24), 3521–3528. Available at:[Link]
